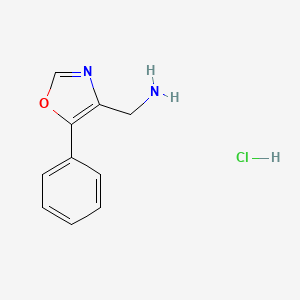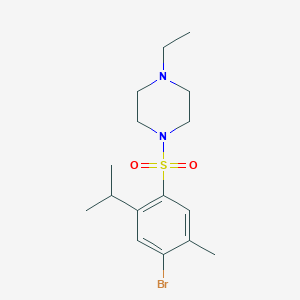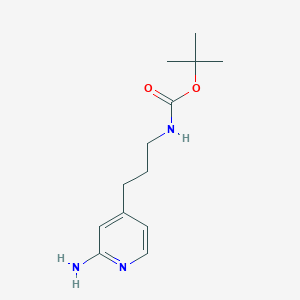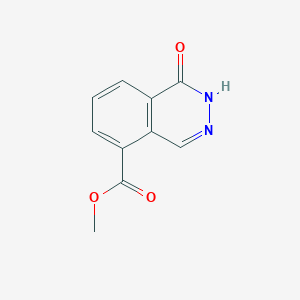
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride, also known as POA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. POA is a synthetic molecule that belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.
作用机制
The mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-bacterial, anti-viral, and anti-fungal properties by inhibiting the growth of various microorganisms.
实验室实验的优点和局限性
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its biological effects. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in vivo.
合成方法
The synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylglycine to form an intermediate compound. The intermediate compound is then treated with thionyl chloride to yield (5-phenyl-1,3-oxazol-4-yl)methanamine. The final step involves the reaction of (5-phenyl-1,3-oxazol-4-yl)methanamine with hydrochloric acid to form this compound.
科学研究应用
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. This compound has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-diabetic properties and has shown potential in the treatment of metabolic disorders.
属性
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNLXSJEQXAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B7451596.png)

![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)

